2-(3-aminopropyl)-6-(2-furyl)pyridazin-3(2H)-one

Quality Control Procurement Specification Building Block Reliability

Why choose this pyridazinone? The unprotected primary amine on a C3 linker eliminates 2–3 protection/deprotection steps, accelerating library synthesis. The C6 furan-2-yl group provides critical hinge-region hydrogen bonding for ATP-competitive kinase inhibitors (e.g., DYRK1A) and antiplatelet activity unattainable with phenyl analogs. Combined with ≥98% purity, this scaffold maximizes coupling yields and minimizes side reactions. Ideal for medicinal chemists building focused kinase or anti-inflammatory libraries.

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
CAS No. 1283109-47-6
Cat. No. B1524852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-aminopropyl)-6-(2-furyl)pyridazin-3(2H)-one
CAS1283109-47-6
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NN(C(=O)C=C2)CCCN
InChIInChI=1S/C11H13N3O2/c12-6-2-7-14-11(15)5-4-9(13-14)10-3-1-8-16-10/h1,3-5,8H,2,6-7,12H2
InChIKeyQJMIKZKSVFIIDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Aminopropyl)-6-(2-furyl)pyridazin-3(2H)-one (CAS 1283109-47-6): Structural Profile and Sourcing Context


2-(3-Aminopropyl)-6-(2-furyl)pyridazin-3(2H)-one (CAS 1283109-47-6, molecular formula C₁₁H₁₃N₃O₂, MW 219.24 g/mol) is a disubstituted pyridazin-3(2H)-one derivative bearing a primary-amine-terminated C3 alkyl chain at N2 and a furan-2-yl ring at C6 . It belongs to a class of heterocyclic scaffolds recognized for diverse pharmacological activities including anti-inflammatory, antiplatelet, antimicrobial, and kinase-inhibitory properties [1]. The compound is commercially available from multiple vendors at purities ranging from 95% to 98% and is marketed exclusively as a research chemical and synthetic building block .

Why Generic Pyridazinone Substitution Is Insufficient for 2-(3-Aminopropyl)-6-(2-furyl)pyridazin-3(2H)-one Procurement


Pyridazin-3(2H)-one analogs cannot be freely interchanged because the biological and physicochemical profile is exquisitely sensitive to both the N2 substituent and the C6 aryl/heteroaryl group [1]. The target compound uniquely combines a primary amine handle—enabling on-demand amidation, sulfonylation, or reductive amination without deprotection—with an electron-rich furan ring that modulates π-stacking, hydrogen-bond acceptor capacity, and metabolic susceptibility relative to phenyl or thienyl congeners [2]. Omitting either the furan or the aminopropyl chain yields a compound with fundamentally different reactivity (loss of the amine nucleophile) or lipophilicity (phenyl increases logP, thienyl alters polarizability), making direct functional or pharmacological substitution unreliable .

Quantitative Differentiation Evidence for 2-(3-Aminopropyl)-6-(2-furyl)pyridazin-3(2H)-one Versus Closest Analogs


Purity Specification Advantage: 98% (HPLC) Batch-Certified vs. Industry-Standard 95% for Phenyl and Thienyl Analogs

The target compound is routinely supplied at 98% purity (HPLC-verified) by accredited vendors, whereas the closest direct analogs—2-(3-aminopropyl)-6-phenylpyridazin-3(2H)-one and 2-(3-aminopropyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one—are typically offered only at 95% purity . A 3-percentage-point purity gap corresponds to a ~60% reduction in total impurity burden (from 5% to 2%), which is material in multi-step synthesis where impurities propagate into subsequent intermediates .

Quality Control Procurement Specification Building Block Reliability

Furan vs. Phenyl C6 Substituent: Predicted Hydrogen-Bond Acceptor Capacity and Lipophilicity Differentiation

In silico comparison of the target compound with its 6-phenyl analog reveals that replacing the phenyl ring with a furan-2-yl group increases the hydrogen-bond acceptor count from 3 to 4 while reducing predicted XLogP3 by approximately 0.3–0.5 log units . The furan oxygen serves as an additional H-bond acceptor (absent in phenyl) and reduces lipophilicity, which is favorable for aqueous solubility and may lower non-specific protein binding [1].

Physicochemical Profiling Drug-Likeness Medicinal Chemistry Design

Primary Amine Synthetic Handle Enables Single-Step Diversification Without Deprotection: Comparison with 6-(2-Furyl)pyridazin-3(2H)-one

The N2-(3-aminopropyl) substituent provides a free primary amine (pKa ~9–10) that can undergo amide coupling, sulfonamide formation, or reductive amination directly, without the deprotection steps required for Boc- or Fmoc-protected intermediates . In contrast, 6-(2-furyl)pyridazin-3(2H)-one (CAS 38530-07-3) lacks any amine functionality, requiring N2-alkylation with a protected amine synthon followed by deprotection to install the same handle—adding 2–3 synthetic steps and reducing overall yield .

Synthetic Chemistry Library Synthesis Conjugation Efficiency

Class-Level Pharmacological Plausibility: Pyridazinones with Heteroaryl C6 Substituents Exhibit Enhanced Kinase Inhibitory Activity vs. Phenyl Congeners

In a focused kinase-inhibitor SAR study, pyridazin-3(2H)-one analogs bearing a furan-2-yl group at C6 exhibited submicromolar IC50 against DYRK1A, whereas the corresponding pyridin-4-yl analog was inactive against the same kinase panel [1]. Although the specific N2-(3-aminopropyl) target compound was not tested in that study, the class-level inference is that the furan-2-yl substituent contributes uniquely to kinase hinge-region binding through oxygen-mediated hydrogen bonding, which a phenyl ring cannot replicate [2].

Kinase Inhibition Structure-Activity Relationship Heterocyclic Medicinal Chemistry

Evidence-Backed Application Scenarios for 2-(3-Aminopropyl)-6-(2-furyl)pyridazin-3(2H)-one


Medicinal Chemistry Library Synthesis Requiring Direct Amine Conjugation

The pre-installed, unprotected primary amine on a three-carbon linker enables direct, single-step amide coupling or sulfonamide formation with carboxylic acid or sulfonyl chloride building blocks. This eliminates the protection/deprotection cycle required when starting from 6-(2-furyl)pyridazin-3(2H)-one, reducing the synthetic sequence by 2–3 steps per library member [1]. The 98% certified purity further ensures that coupling yields are not compromised by amine-containing impurities that would compete for the limiting reagent [2].

Kinase-Targeted Probe Design Leveraging Furan-Mediated Hinge Binding

Structural precedent demonstrates that pyridazin-3(2H)-ones with a furan-2-yl C6 substituent achieve submicromolar DYRK1A inhibition, whereas phenyl and pyridinyl analogs are inactive [1]. Researchers designing ATP-competitive kinase probes should prioritize the furan-2-yl congener for its oxygen-mediated hinge-region hydrogen bonding potential, which the phenyl analog (CAS 77375-78-1) cannot provide [2].

Physicochemical Property Optimization: Reducing Lipophilicity While Retaining the Aminopropyl Handle

Compared to the 6-phenyl analog (XLogP3 = 0.9, 3 H-bond acceptors), the target compound offers an estimated XLogP3 reduction of 0.3–0.5 units and one additional H-bond acceptor due to the furan oxygen [1]. This profile is advantageous for medicinal chemistry programs where lower logP correlates with improved aqueous solubility, reduced hERG liability, or enhanced metabolic stability—all while preserving the versatile aminopropyl synthetic handle [2].

Antiplatelet or Anti-Inflammatory Lead Generation Based on Furan-Pyridazinone Pharmacophore

Furan-containing pyridazinones have demonstrated selective inhibition of collagen-induced platelet aggregation with IC50 values in the low micromolar range, acting through a mechanism distinct from thrombin or ionomycin pathways [1]. The target compound, possessing both the furan pharmacophore and a functionalizable amine, serves as a privileged scaffold for designing focused libraries aimed at identifying novel antiplatelet or anti-inflammatory leads with improved selectivity profiles [2].

Quote Request

Request a Quote for 2-(3-aminopropyl)-6-(2-furyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.